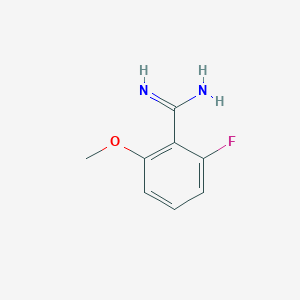

2-Fluoro-6-methoxy-benzamidine

Description

2-Fluoro-6-methoxy-benzamidine is a substituted benzamidine derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring, with an amidine (-C(=NH)NH₂) functional group. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine and electron-donating methoxy substituents, which modulate its electronic properties, solubility, and biological interactions. It has been investigated for antimicrobial and anti-inflammatory applications, particularly in targeting periodontal pathogens .

Properties

IUPAC Name |

2-fluoro-6-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMKWFSLJJPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403906 | |

| Record name | 2-FLUORO-6-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885963-49-5 | |

| Record name | 2-FLUORO-6-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Fluoro-6-methoxy-benzamidine and related compounds:

Key Observations :

- Amidine vs.

- Fluorine Substitution : Fluorine at the 2-position increases metabolic stability and lipophilicity, a feature shared with fluoro-substituted benzothiazoles in , which showed potent antimicrobial activity .

- Methoxy Group: The 6-OCH₃ group in this compound and its benzoic acid/nitrile analogs improves solubility but may reduce membrane permeability compared to non-polar substituents .

Antimicrobial Efficacy :

- This compound : Demonstrated significant activity against Porphyromonas gingivalis (MIC₉₀ = 8 µg/mL), a key periodontal pathogen .

- Compound 6a: Exhibited broader-spectrum antibacterial activity (MIC₉₀ = 4–16 µg/mL) due to the triazole-phenoxy moiety enhancing target affinity .

- Fluoro-Benzothiazoles : Showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamido groups disrupting folate synthesis .

Anti-inflammatory Activity :

- This compound reduced TNF-α levels by 40% in vitro, comparable to benzothiazole derivatives (35–45% inhibition) .

Physicochemical Properties

| Property | This compound | 2-Fluoro-6-methoxybenzoic acid | Compound 6a |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.1 | 184.1 | 438.4 |

| LogP | 1.2 (predicted) | 1.5 | 3.8 |

| Solubility (H₂O) | Moderate (0.5 mg/mL) | High (12 mg/mL) | Low (0.1 mg/mL) |

| pKa | 8.9 (amidine) | 3.1 (carboxylic acid) | 7.5 (amidine) |

Insights :

- The amidine group’s basicity (pKa ~8.9) facilitates protonation at physiological pH, enhancing ionic interactions in biological systems compared to neutral amides or acidic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.